tert-butyl 4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate
Description
tert-butyl 4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a cyclopenta[d]pyrimidine moiety
Properties
Molecular Formula |
C20H32N4O2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
tert-butyl 4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H32N4O2/c1-19(2,3)17-21-15-9-7-8-14(15)16(22-17)23-10-12-24(13-11-23)18(25)26-20(4,5)6/h7-13H2,1-6H3 |
InChI Key |
JDNHNENBRQONMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
tert-Butyl Protection: The tert-butyl group is introduced to protect the nitrogen atoms in the piperazine ring, often using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Biological Probes: Used in the design of biological probes for studying cellular processes.
Medicine
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Diagnostic Tools: Used in the development of diagnostic tools for medical imaging.
Industry
Materials Science:
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Modulation: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting signal transduction pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
- tert-butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
